Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1060724-61-9
VCID: VC8044768
InChI: InChI=1S/C10H10N2O3/c1-14-8-4-3-5-12-9(8)7(6-11-12)10(13)15-2/h3-6H,1-2H3
SMILES: COC1=CC=CN2C1=C(C=N2)C(=O)OC
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol

Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.: 1060724-61-9

Cat. No.: VC8044768

Molecular Formula: C10H10N2O3

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate - 1060724-61-9

Specification

CAS No. 1060724-61-9
Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
IUPAC Name methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O3/c1-14-8-4-3-5-12-9(8)7(6-11-12)10(13)15-2/h3-6H,1-2H3
Standard InChI Key SIOZVZQQDOXJJO-UHFFFAOYSA-N
SMILES COC1=CC=CN2C1=C(C=N2)C(=O)OC
Canonical SMILES COC1=CC=CN2C1=C(C=N2)C(=O)OC

Introduction

Chemical Identity and Structural Features

The molecular formula of methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is C10_{10}H10_{10}N2_{2}O3_{3}, derived from the parent pyrazolo[1,5-a]pyridine system (C7_{7}H6_{6}N2_{2}) with additions of a methoxy (-OCH3_{3}) and methyl carboxylate (-COOCH3_{3}) group . Key structural parameters include:

PropertyValueSource Compound Reference
Molecular Weight206.20 g/mol (calculated)
Density~1.4 g/cm³ (estimated)
LogP~1.8–2.1 (predicted)
PSA (Polar Surface Area)54.6 Ų (analogous to )

The methoxy group at position 4 introduces electron-donating effects, which influence the compound’s electronic distribution and reactivity. The methyl carboxylate at position 3 enhances solubility in polar aprotic solvents while retaining compatibility with organic reaction conditions .

Synthesis and Optimization Strategies

The synthesis of methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can be inferred from methodologies applied to analogous compounds. A plausible route involves:

  • Core Formation: Condensation of aminopyridine derivatives with acetylenic esters or ketones to construct the pyrazolo[1,5-a]pyridine scaffold.

  • Functionalization:

    • Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement using methoxide sources .

    • Esterification: Treatment of the carboxylic acid precursor (e.g., 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid ) with methanol under acidic or coupling conditions .

Example Reaction Pathway:

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid+CH3OHH+Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate+H2O\text{4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate} + \text{H}_2\text{O}

Optimization parameters include solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic agents (e.g., H2_{2}SO4_{4} or DCC) . Yield improvements are achievable via microwave-assisted synthesis or flow chemistry techniques.

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data is unavailable, related esters such as methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate exhibit melting points near 120–140°C . The methoxy substituent likely reduces crystallinity compared to methyl analogs, potentially lowering the melting point.

Solubility and Partitioning

  • Aqueous Solubility: Limited due to the hydrophobic pyrazolo[1,5-a]pyridine core; enhanced in DMSO or methanol .

  • LogP: Estimated at 1.8–2.1, indicating moderate lipophilicity suitable for membrane permeability in drug design .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by two key functional groups:

  • Methyl Carboxylate: Susceptible to hydrolysis under acidic or basic conditions, yielding 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid .

  • Methoxy Group: Participates in demethylation reactions with strong nucleophiles (e.g., BBr3_{3}) or serves as a directing group in electrophilic substitutions.

Notable Reactions:

  • Amidation: Reaction with amines to form amide derivatives for biological screening .

  • Cycloaddition: Participation in [3+2] cycloadditions to generate fused heterocycles.

Applications in Pharmaceutical and Material Sciences

Medicinal Chemistry

Pyrazolo[1,5-a]pyridine derivatives exhibit kinase inhibitory, antimicrobial, and anticancer activities . For instance, PDK1-IN-1, a brominated analog, demonstrates potent kinase inhibition . Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could serve as a precursor for similar bioactive molecules, leveraging its ester group for prodrug strategies .

Materials Science

The rigid bicyclic structure and electron-rich aromatic system make this compound a candidate for organic semiconductors or light-emitting diodes (OLEDs). Functionalization at the 3-position allows tuning of electronic properties for optoelectronic applications.

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